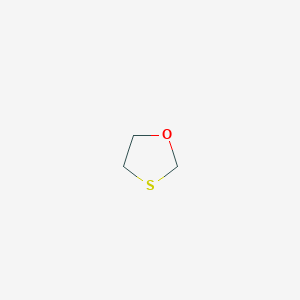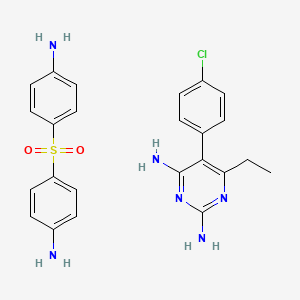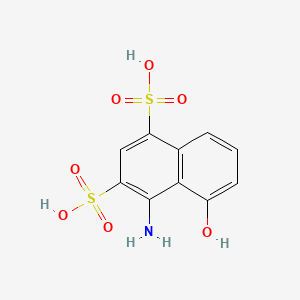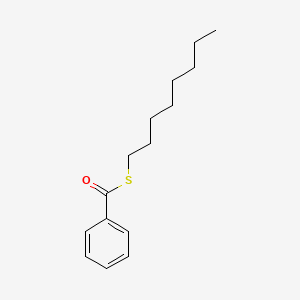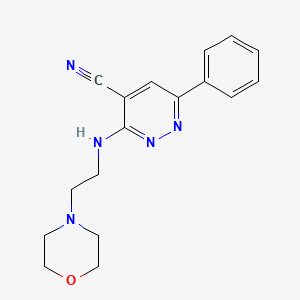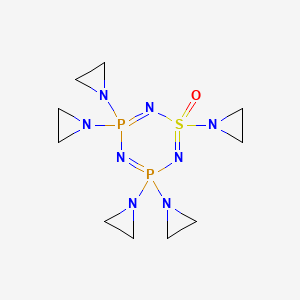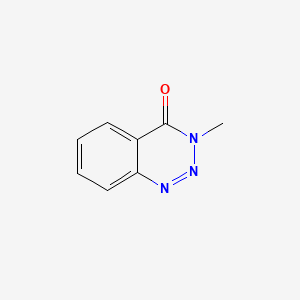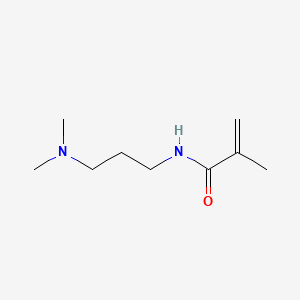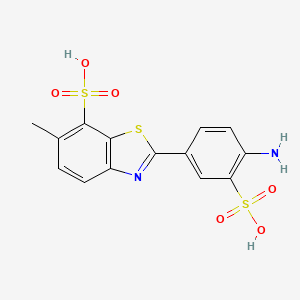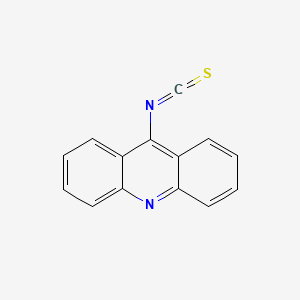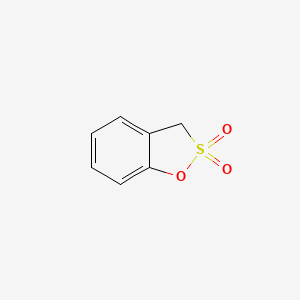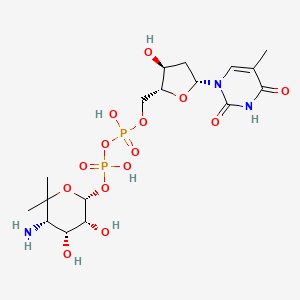
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Biosynthesis Pathways in Bacteria
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose plays a role in the biosynthesis of unusual deoxyamino sugars in bacteria. These sugars are components of lipopolysaccharide O-antigens and glycoproteins. One study focused on the enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum E207-71, a PLP-dependent aminotransferase, which catalyzes a key step in the production of dTDP-linked sugars (Thoden et al., 2009). Another study elaborated on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in the same organism, highlighting a pathway similar to that of dTDP-alpha-D-Fucp3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose) biosynthesis in Aneurinibacillus thermoaerophilus (Pföstl et al., 2008).
Engineering of E. coli for Glycoside Synthesis
Research has been conducted on engineering Escherichia coli to produce various dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose and dTDP-3-amino-3,6-dideoxy-D-galactose, which are related to dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose. These sugars were then conjugated to flavonoids like quercetin and kaempferol, creating novel compounds with potential biological activities (Pandey et al., 2015).
Structural Analysis of Sugar-Modifying Enzymes
The molecular structure of enzymes involved in the biosynthesis of dTDP-linked sugars has been a subject of study. For example, the enzyme TylM1 from Streptomyces fradiae, involved in the dimethylation of d-mycaminose, a dideoxy sugar attached to the antibiotic tylosin, was analyzed (Carney & Holden, 2011). Another study investigated QdtC, an N-acetyltransferase critical in the biosynthesis of 3-Acetamido-3,6-dideoxy-alpha-D-glucose (Thoden et al., 2009).
Propriétés
Nom du produit |
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose |
|---|---|
Formule moléculaire |
C17H29N3O14P2 |
Poids moléculaire |
561.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H29N3O14P2/c1-7-5-20(16(25)19-14(7)24)10-4-8(21)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(23)11(22)13(18)17(2,3)32-15/h5,8-13,15,21-23H,4,6,18H2,1-3H3,(H,26,27)(H,28,29)(H,19,24,25)/t8-,9+,10+,11-,12+,13-,15+/m0/s1 |
Clé InChI |
AWPOZYVMSZJRAL-JPIQNSJLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



